(6R)-6-Hydroxyheptanenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
189108-45-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(6R)-6-hydroxyheptanenitrile |
InChI |
InChI=1S/C7H13NO/c1-7(9)5-3-2-4-6-8/h7,9H,2-5H2,1H3/t7-/m1/s1 |
InChI Key |
JFVSMWVMWJLBJW-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CCCCC#N)O |
Canonical SMILES |
CC(CCCCC#N)O |
Origin of Product |
United States |
Synthetic Methodologies for the Enantioselective Preparation of 6r 6 Hydroxyheptanenitrile
Asymmetric Catalytic Approaches to (6R)-6-Hydroxyheptanenitrile Synthesis
Asymmetric catalysis using transition metal complexes represents a powerful and widely adopted strategy for the synthesis of chiral alcohols. lookchem.com Ruthenium-based catalysts, in particular, have been at the forefront of this field, offering high efficiency, selectivity, and broad functional group tolerance for ketone reductions.
The success of asymmetric catalytic reduction hinges on the design of the chiral ligand that coordinates to the metal center. For the synthesis of this compound, catalyst systems pioneered by Ryoji Noyori have become benchmarks. These systems typically involve a ruthenium center complexed with a chiral diphosphine ligand and a chiral diamine ligand.
Key ligands for these transformations include atropisomeric diphosphines like (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines such as (R,R)-DPEN ((R,R)-1,2-Diphenylethylenediamine). The combination of these components creates a well-defined chiral environment around the metal center. The specific chirality of the final alcohol product is dictated by the stereochemistry of both the phosphine and the diamine ligands, allowing for tunable synthesis of either the (R) or (S) enantiomer by selecting the appropriate ligand pair.
Mechanistic studies have revealed that these ruthenium catalysts operate via a "bifunctional" or "outer-sphere" mechanism. Unlike traditional catalytic cycles where the substrate directly coordinates to the metal, in this pathway, the ketone (6-oxoheptanenitrile) does not bind directly to the ruthenium atom.
Instead, the catalyst acts as a scaffold. The reaction proceeds through a six-membered pericyclic transition state involving the Ru-H hydride, the N-H proton of the diamine ligand, and the C=O group of the ketone substrate. The hydride is transferred from the metal center to the carbonyl carbon, while the proton is simultaneously transferred from the amine ligand to the carbonyl oxygen. This concerted transfer, guided by the rigid chiral environment of the catalyst, ensures high stereoselectivity in the formation of the this compound product.
Achieving optimal results in asymmetric hydrogenation requires careful tuning of reaction parameters. The enantiomeric excess (e.e.), yield, and reaction rate are sensitive to factors such as hydrogen pressure, temperature, solvent, and the substrate-to-catalyst (S/C) ratio. For the reduction of ketones like 6-oxoheptanenitrile using Ru-diphosphine-diamine catalysts, high selectivity is often achieved under relatively mild conditions. The efficiency of these catalysts allows for very low catalyst loadings, making the process economically viable for industrial applications.
Below is a representative table illustrating how reaction parameters can be optimized for this class of transformation.
| Parameter | Range | Effect on Enantiomeric Excess (e.e.) | Effect on Yield | Notes |
| H₂ Pressure | 1 - 10 atm | Generally high e.e. across the range. | Higher pressure can increase reaction rate. | Mild pressures are often sufficient, enhancing safety. |
| Temperature | 20 - 50 °C | Optimal e.e. is often found at room temperature. | Higher temperatures increase rate but may reduce e.e. | Lower temperatures can improve selectivity but slow the reaction. |
| Solvent | Methanol, Ethanol, Isopropanol | Polar protic solvents are typically effective. | Solvent choice can influence catalyst solubility and activity. | Isopropanol is a common choice for these reductions. |
| S/C Ratio | 1,000:1 - 100,000:1 | High e.e. is maintained even at high ratios. | High S/C ratios are desirable for process efficiency. | These catalysts are known for high turnover numbers (TON). |
| Base Additive | t-BuOK | Essential for catalyst activation. | Required for the reaction to proceed efficiently. | A sub-stoichiometric amount of base is typically used. |
This table represents typical optimization trends for Ru-catalyzed ketone reductions and is for illustrative purposes.
While catalytic hydrogenation with H₂ gas is highly effective, asymmetric transfer hydrogenation (ATH) has emerged as a robust and operationally simpler alternative. In ATH, the hydrogen source is a stable and easily handled liquid, such as isopropanol or a formic acid/triethylamine mixture, eliminating the need for high-pressure hydrogenation equipment.
The catalysts are often similar ruthenium complexes, such as those bearing a chiral N-tosylated diamine ligand (e.g., Ru(II)-TsDPEN). These systems also operate through a bifunctional mechanism and provide this compound with excellent enantioselectivity and high yields, making them highly attractive for both laboratory and industrial-scale synthesis.
Total Synthesis Strategies Incorporating this compound as a Key Intermediate
This compound is a versatile chiral synthon due to its bifunctional nature. The hydroxyl and nitrile groups can be transformed into a wide array of other functionalities. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole. The secondary alcohol can be protected, oxidized to a ketone, or converted into a suitable leaving group for substitution reactions. This chemical flexibility makes it a valuable precursor for the synthesis of more complex chiral molecules. While its use in the total synthesis of specific high-profile natural products is not widely documented in the literature, its potential as a building block is clear. It can serve as a key fragment for constructing chiral side chains in pharmaceuticals or as a starting point for the synthesis of substituted lactones and alkaloids.
Chemoenzymatic Syntheses of this compound
Chemoenzymatic synthesis, which utilizes enzymes as catalysts, offers an exceptionally selective method for producing chiral compounds. For the preparation of this compound, ketoreductases (KREDs) are ideal biocatalysts. These enzymes catalyze the asymmetric reduction of ketones to alcohols with near-perfect enantioselectivity (often >99% e.e.) and under mild, environmentally benign conditions (aqueous media, room temperature).
The reduction mechanism involves the transfer of a hydride ion from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH, to the carbonyl carbon of 6-oxoheptanenitrile. The stereochemical outcome is precisely controlled by the three-dimensional structure of the enzyme's active site, which binds the substrate in a specific orientation.
For a practical and cost-effective process, the expensive cofactor must be regenerated in situ. This is commonly achieved by using a whole-cell system (e.g., E. coli or baker's yeast) or by adding a secondary enzyme and a sacrificial substrate. For example, glucose dehydrogenase (GDH) can be paired with the KRED to oxidize glucose, thereby regenerating the NADPH required for the primary reduction. The high selectivity and sustainability of biocatalysis make it a powerful and increasingly popular method for manufacturing chiral intermediates like this compound.
Integration of Enzymatic Steps with Chemical Transformations
There is no specific information available in the reviewed literature detailing the integration of enzymatic steps with chemical transformations for the synthesis of this compound. General chemoenzymatic strategies often involve the use of enzymes, such as ketoreductases or lipases, to introduce chirality, followed by standard chemical transformations to complete the molecular structure. However, no studies were identified that apply this approach to produce this compound.
Cascade Reactions in Chemoenzymatic Synthesis of this compound
Green Chemistry Principles in the Synthesis of this compound
The adoption of green chemistry principles is a major focus in modern chemical manufacturing to reduce environmental impact and improve sustainability. unibo.itprimescholars.com These principles include the use of safer solvents, maximizing atom economy, and improving energy efficiency. unibo.itnih.gov However, the scientific literature lacks specific studies that analyze or develop the synthesis of this compound through the lens of these principles.
Solvent-Free and Aqueous Medium Syntheses
Syntheses conducted in aqueous media or under solvent-free conditions are cornerstones of green chemistry, as they reduce reliance on volatile and often hazardous organic solvents. nih.gov There are currently no published methods detailing a solvent-free or aqueous-based synthesis route specifically for this compound.
Atom Economy and Process Efficiency in this compound Production
Due to the absence of specific research data for this compound in the areas requested, no data tables can be generated.
Mechanistic Investigations of 6r 6 Hydroxyheptanenitrile Transformations and Reactions
Reaction Pathways and Intermediates in the Formation of (6R)-6-Hydroxyheptanenitrile
The synthesis of chiral hydroxynitriles like this compound can be achieved through several reaction pathways, most notably via the asymmetric reduction of a corresponding keto-nitrile or the enantioselective addition of cyanide to an aldehyde. Biocatalytic methods are particularly prominent for establishing the required stereocenter.
One common pathway involves the use of enzymes, such as hydroxynitrile lyases (HNLs), which catalyze the addition of cyanide to a prochiral aldehyde. researchgate.net This enzymatic approach is valued for its high enantioselectivity under mild reaction conditions. researchgate.netmdpi.com
Alternatively, the formation can proceed through the reduction of a precursor like 6-oxoheptanenitrile. In this pathway, the hydrogenation of the nitrile group can lead to the formation of a primary amine. This process is often complex and can involve several intermediates. The initial hydrogenation of the nitrile (C≡N) group typically forms a primary aldimine intermediate (RCH=NH). researchgate.net This highly reactive imine can then be further hydrogenated to yield the primary amine. However, the imine intermediate can also react with the primary amine product, leading to the formation of secondary and tertiary amines as byproducts. researchgate.netresearchgate.netbme.hu
The general reaction scheme for nitrile hydrogenation can be summarized as:
Nitrile to Primary Imine: R-C≡N + H₂ → R-CH=NH
Primary Imine to Primary Amine: R-CH=NH + H₂ → R-CH₂-NH₂
Side Reaction (Secondary Amine Formation): R-CH=NH + R-CH₂-NH₂ → R-CH(NH₂)NH-CH₂-R → Secondary Amine + NH₃
The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired product and minimize byproduct formation. bme.hu
Stereochemical Control Mechanisms in Reactions Involving this compound
Achieving the specific (R) configuration at the chiral center of this compound requires precise stereochemical control. This is predominantly accomplished through asymmetric synthesis, utilizing either chiral catalysts or biocatalysts.
Biocatalytic Approaches: Enzymes are highly effective in controlling stereochemistry due to their inherently chiral active sites. Hydroxynitrile lyases (HNLs) are a key class of enzymes used for the enantioselective synthesis of cyanohydrins. researchgate.net Depending on the source of the HNL, either the (R)- or (S)-enantiomer can be selectively produced from an aldehyde and a cyanide source. researchgate.net For the synthesis of this compound, an (R)-selective HNL would be employed, ensuring the correct stereochemical outcome. The enzyme binds the substrate in a specific orientation, allowing the nucleophilic attack of the cyanide to occur on only one face of the carbonyl, leading to a high enantiomeric excess of the desired (R)-product. researchgate.net
Chiral Chemical Catalysts: A variety of synthetic chiral catalysts can be used to promote enantioselective reactions. nih.govmdpi.com For instance, asymmetric reduction of a precursor ketone (6-oxoheptanenitrile) can be performed using a chiral catalyst system, such as those developed for Noyori asymmetric hydrogenation. nih.gov These catalysts, often based on ruthenium or rhodium complexes with chiral ligands, can deliver hydrogen to one face of the ketone with high selectivity. Similarly, chiral iron catalysts have also been developed for various asymmetric syntheses. nih.gov The choice of metal, the structure of the chiral ligand, and the reaction conditions all play a crucial role in determining the efficiency and enantioselectivity of the transformation. researchgate.net
The table below summarizes different catalytic approaches for achieving stereocontrol in related syntheses.
| Catalyst Type | Example Catalyst/Enzyme | Reaction Type | Key Feature for Stereocontrol |
|---|---|---|---|
| Biocatalyst | (R)-Hydroxynitrile Lyase (HNL) | Cyanohydrin formation | Chiral active site orients the substrate for facial-selective cyanide attack. researchgate.netresearchgate.net |
| Organometallic Catalyst | Ru-BINAP | Asymmetric Ketone Reduction | Chiral diphosphine ligand creates a chiral environment around the metal center. |
| Biocatalyst | Alcohol Dehydrogenase (ADH) | Asymmetric Ketone Reduction | Enzyme's active site and cofactor (NAD(P)H) orientation dictate stereospecific hydride delivery. |
| Organocatalyst | Chiral Phosphoric Acids | Asymmetric Additions | Acts as a chiral Brønsted acid to activate substrates and control the stereochemical outcome. mdpi.com |
Kinetic Studies of Reactions Utilizing or Forming this compound
Kinetic studies provide quantitative insight into the rates of chemical reactions, offering valuable information for process optimization. The rate of a reaction is defined as the change in concentration of reactants or products over time. youtube.com
For biocatalytic syntheses of this compound, enzyme kinetics are typically described by the Michaelis-Menten model. This model relates the initial reaction rate (v₀) to the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Studying these parameters in microreactors can provide data that is closer to the intrinsic kinetics of the reaction by minimizing mass transfer limitations. mdpi.com
Factors influencing the reaction rate include:
Concentration: Higher concentrations of reactants generally lead to a faster reaction rate. youtube.com
Temperature: Increasing the temperature typically increases the reaction rate, although for enzymatic reactions, excessively high temperatures can lead to denaturation and loss of activity.
In heterogeneous catalytic hydrogenation to form related amine compounds, kinetic studies have shown that the nature of the metal catalyst significantly impacts the reaction rate. For example, in the hydrogenation of butyronitrile, the activity followed the order Ni > Co > Ru > Pt, with catalysts like Cu and Pd showing rapid deactivation. bme.hu Kinetic data can help elucidate the rate-determining step of a reaction, which for some nitrile hydrogenations over bimetallic catalysts was found to be the activation of the cyano group.
Elucidation of Transition States in this compound-Related Reactions
The transition state is a high-energy, transient configuration of atoms that occurs during the conversion of reactants to products. Understanding the structure and energy of the transition state is fundamental to understanding the reaction mechanism and selectivity.
For nitrile hydrogenation, the mechanism can vary depending on the transition metal catalyst used. It has been suggested that hydrogenation on palladium or platinum likely proceeds through intermediates like aminocarbene complexes and coordinated aldimines. researchgate.net In contrast, reactions on cobalt or nickel surfaces may involve the formation of nitrene intermediates. researchgate.net The different transition states associated with these pathways can explain the observed differences in selectivity between various metal catalysts. researchgate.net
In biocatalytic reactions, the transition state is stabilized by the enzyme's active site, thereby lowering the activation energy of the reaction. For an HNL-catalyzed cyanohydrin formation, the transition state would involve the partially formed carbon-carbon bond between the aldehyde and the incoming cyanide nucleophile, with the enzyme's amino acid residues stabilizing the developing charges.
Elucidating these transient structures is challenging and often relies on a combination of experimental kinetic isotope effect studies and high-level computational modeling.
Computational Modeling of Reaction Mechanisms for this compound Transformations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, intermediates, and transition states at the molecular level. researchgate.net
For transformations involving this compound, computational modeling can be used to:
Map Potential Energy Surfaces: DFT calculations can map the energy landscape of a reaction, identifying the lowest energy pathways from reactants to products. This helps in understanding the feasibility of different proposed mechanisms.
Characterize Intermediates and Transition States: The geometries and energies of transient species can be calculated, providing detailed structural information that is often inaccessible experimentally. For instance, DFT has been used to support a double B–N/B–H transborylation mechanism in the borane-catalyzed hydroboration of nitriles to primary amines. researchgate.net
Explain Catalyst Activity and Selectivity: Modeling can reveal how a catalyst interacts with a substrate. For example, DFT calculations were used to conclude that in nitrile hydrogenation over Pd-Pt alloy nanoparticles, electron-enriched Pt atoms facilitate the activation of the cyano group through strong back-donation, accelerating the rate-determining step.
Predict Stereochemical Outcomes: In asymmetric catalysis, modeling can be used to analyze the transition states leading to different stereoisomers. By comparing the energies of these transition states, the model can predict which enantiomer will be preferentially formed, providing insights into the origins of enantioselectivity.
These computational studies provide a molecular-level understanding that complements experimental findings and guides the design of more efficient and selective catalysts for the synthesis of chiral molecules like this compound.
Role of 6r 6 Hydroxyheptanenitrile As a Chiral Building Block in Advanced Synthesis
Derivatization Strategies for (6R)-6-Hydroxyheptanenitrile: A Theoretical Overview
While specific derivatization of this compound is not documented, its bifunctional nature, possessing both a hydroxyl and a nitrile group, suggests several potential transformation pathways based on established chemical principles.
Theoretically, the nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (6R)-6-hydroxyheptanoic acid. Subsequent esterification of this acid with various alcohols would produce a range of chiral esters. However, no published research specifically details these conversions for this compound.
Reduction of the nitrile functionality would lead to the formation of the chiral amine, (6R)-7-aminoheptan-2-ol. Various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, could theoretically be employed for this transformation. Additionally, partial hydrolysis of the nitrile or reaction of the corresponding carboxylic acid with an amine would, in principle, yield chiral amides. As with the acids and esters, specific literature examples for these transformations of this compound are not available.
The presence of both a hydroxyl and a nitrile group in this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization reactions could potentially lead to the formation of lactones or lactams. However, no studies have been found that report the use of this compound in the synthesis of any heterocyclic systems.
Applications of this compound in the Total Synthesis of Complex Natural Products: An Unexplored Area
The utility of a chiral building block is ultimately demonstrated through its successful incorporation into the total synthesis of complex natural products. A thorough search of the chemical literature did not yield any examples of this compound being used in this capacity.
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. A chiral building block like this compound would be a valuable starting point if a target natural product contains a corresponding stereocenter. However, no published retrosynthetic analyses identify this compound as a key fragment.
The (R)-configured stereocenter at the C6 position is the key chiral feature of this compound. In the context of natural product synthesis, this stereocenter could be transferred to the target molecule, thereby establishing its absolute stereochemistry. A related compound, (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one, which shares a similar chiral motif, has been utilized in the synthesis of natural products like (R)-argentilactone and (R)-goniothalamin. This suggests the potential utility of the stereocenter present in this compound, though direct evidence of its application is absent from the literature.
Utilization of this compound in the Synthesis of Optically Active Fine Chemicals
No specific examples or detailed research findings on the utilization of this compound for the synthesis of optically active fine chemicals were found in the available literature.
Asymmetric Induction and Chiral Auxiliary Roles of this compound Derivatives
There is no available information detailing the roles of this compound derivatives in asymmetric induction or as chiral auxiliaries.
Advanced Analytical and Spectroscopic Methodologies for the Characterization of 6r 6 Hydroxyheptanenitrile and Its Enantiomers
Chromatographic Techniques for Enantiomeric Purity Determination of (6R)-6-Hydroxyheptanenitrile
The quantitative determination of enantiomeric excess is paramount for ensuring the quality and efficacy of a single-enantiomer product. Chromatographic methods are the cornerstone of enantioselective analysis, providing high-resolution separation of stereoisomers.
Chiral Gas Chromatography (GC) Method Development and Validation
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds. For a molecule like this compound, which contains polar hydroxyl and nitrile functional groups, direct analysis can be challenging. Therefore, derivatization is often a necessary step to improve volatility and chromatographic performance. The hydroxyl group can be acylated or silylated to reduce polarity and prevent peak tailing.
Method development for the enantioselective GC analysis of 6-Hydroxyheptanenitrile would focus on the selection of an appropriate chiral stationary phase (CSP). Cyclodextrin-based columns, particularly those with derivatized β-cyclodextrins, are highly effective for separating chiral alcohols and related compounds. The choice of cyclodextrin derivative influences the selectivity by altering the inclusion and surface interaction mechanisms that govern the separation.
The optimization process involves adjusting the temperature program, carrier gas flow rate, and injection parameters to achieve baseline resolution between the enantiomeric peaks. Lowering the analysis temperature often increases the separation factor (α), enhancing resolution.
Validation of the developed method is performed according to established guidelines to ensure its reliability for determining enantiomeric purity. Key validation parameters include specificity, linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ) for the minor enantiomer.
Below is a table with representative parameters for a chiral GC method, as specific data for this compound is not publicly available. The data is illustrative for a similar chiral secondary alcohol.
Table 1: Illustrative Chiral GC Method Parameters and Validation Data for a Representative Chiral Alcohol
| Parameter | Value / Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Rt-βDEXsa, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Initial: 80°C (hold 1 min), Ramp: 5°C/min to 180°C, Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Validation Parameters (Illustrative) | |
| Linearity (Range) | 0.05 - 1.0% of minor enantiomer (r² > 0.999) |
| LOD | 0.01% |
| LOQ | 0.05% |
| Precision (%RSD) | < 5% at LOQ |
| Accuracy (% Recovery) | 95 - 105% |
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantioselective separations in the pharmaceutical industry due to its versatility and broad applicability. Direct separation of the enantiomers of 6-Hydroxyheptanenitrile can be achieved using a chiral stationary phase (CSP) without the need for derivatization.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are highly successful for resolving a vast range of chiral compounds, including alcohols. Columns like Chiralpak® and Chiralcel® are frequently employed. Method development typically involves screening a selection of these columns with different mobile phases.
Normal-phase (using eluents like hexane/alcohol mixtures), polar organic, and reversed-phase modes can be explored. The choice of the alcohol modifier (e.g., ethanol, 2-propanol) and its concentration in the mobile phase is a critical parameter for optimizing selectivity and resolution.
A validated chiral HPLC method provides a robust means for the routine quality control of this compound. The validation process ensures that the method is accurate, precise, and specific for the quantification of the (6S)-enantiomer.
The following table presents typical method conditions and validation results from a chiral HPLC analysis of a representative chiral compound, illustrating the expected performance.
Table 2: Representative Chiral HPLC Method and Validation Summary
| Parameter | Value / Condition |
|---|---|
| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / 2-Propanol (84:12:4 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 30°C |
| Validation Parameters (Illustrative) | |
| Resolution (Rs) | > 2.0 |
| Linearity (r²) | > 0.999 |
| LOD | 0.2 µg/mL |
| LOQ | 0.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small percentage of an organic modifier like an alcohol. The low viscosity and high diffusivity of the mobile phase in SFC allow for faster separations and higher efficiencies compared to HPLC.
The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The enantioselective recognition mechanisms can differ slightly between HPLC and SFC, making the techniques complementary; a separation that is difficult in one mode may be easily achieved in the other. For this compound, an SFC method would likely involve a mobile phase of CO2 modified with methanol or ethanol on a column such as Chiralpak IA or IC. The method would be optimized by adjusting the modifier percentage, backpressure, and temperature to achieve the best resolution in the shortest time.
Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment
While chromatography excels at determining enantiomeric purity, spectroscopic methods are essential for the initial structural confirmation and, critically, the unambiguous assignment of the absolute configuration of a chiral center.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. However, in an achiral solvent, the NMR spectra of enantiomers are identical. To distinguish between enantiomers and thus confirm the absolute stereochemistry, a chiral environment must be introduced. This is typically achieved in two ways:
Chiral Derivatizing Agents (CDAs): The chiral analyte, such as this compound, is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra. A widely used CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. By preparing both the (R)- and (S)-Mosher esters of 6-hydroxyheptanenitrile, the resulting diastereomers will exhibit different chemical shifts for the protons near the stereocenter. Analyzing the differences in these chemical shifts (Δδ = δS - δR) allows for the assignment of the absolute configuration of the alcohol center based on established empirical models.
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that are themselves chiral. When added to the NMR sample, the CSR forms transient diastereomeric complexes with the enantiomers of the analyte. This interaction induces separation of signals for the R- and S-enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. While less common for absolute configuration assignment than CDAs, CSRs can provide a rapid method for assessing enantiomeric purity.
Chiroptical Spectroscopic Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies on this compound
Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light and are fundamental to determining absolute stereochemistry.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. For a compound like this compound, which lacks a strong chromophore near the chiral center, the ORD curve would likely be a "plain curve," showing a steady increase or decrease in rotation with shorter wavelengths. While historically important, ORD is often superseded by CD.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD signal is only observed within an absorption band of a chromophore. The nitrile group (C≡N) has a weak n→π* transition in the far-UV region, which may be difficult to observe. The hydroxyl group itself is not a chromophore.
To obtain a measurable CD spectrum for assigning the absolute configuration of the secondary alcohol in 6-hydroxyheptanenitrile, a chromophoric group is typically introduced via derivatization. This creates a new molecule where the chiral center can influence the electronic transitions of the nearby chromophore, leading to a characteristic CD spectrum, often a bisignate signal known as a Cotton effect . The sign of the Cotton effect (positive or negative) can be correlated to the absolute stereochemistry of the chiral center based on empirical rules or computational predictions. An exciton-coupled circular dichroism (ECCD) protocol, where a derivative with multiple chromophores is formed, is a particularly powerful method for determining the absolute configuration of chiral secondary alcohols.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Absolute Configuration Determination
The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. Vibrational Optical Activity (VOA) techniques, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), have emerged as powerful, non-destructive methods for determining the absolute configuration of chiral molecules directly in the solution phase. nih.govresearchgate.net Unlike traditional methods that may require crystallization or derivatization, VCD and ROA provide detailed stereochemical information based on the differential interaction of chiral molecules with polarized light.
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.usnih.gov ROA, a complementary technique, measures the small difference in the intensity of Raman scattered light from a chiral molecule using right and left circularly polarized incident light. chimia.ch For a molecule like this compound, these techniques probe the chirality stemming from the stereocenter at the C6 position.
The determination of the absolute configuration using VCD or ROA involves a synergistic approach combining experimental measurement with quantum chemical computation. spectroscopyeurope.comnih.gov The process generally follows these steps:
Experimental Spectra Measurement: The VCD or ROA spectrum of one enantiomer of 6-hydroxyheptanenitrile is measured. VCD is particularly sensitive to the stretching and bending modes of functional groups, such as the O-H, C-H, and C≡N vibrations in the molecule.
Conformational Search: A computational search for the stable low-energy conformers of the molecule is performed. For a flexible molecule like 6-hydroxyheptanenitrile, multiple conformations arising from rotations around single bonds will exist in equilibrium.
Quantum Chemical Calculations: For each low-energy conformer, the VCD and ROA spectra are calculated ab initio using methods like Density Functional Theory (DFT). nih.govresearchgate.net
Spectral Comparison: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a theoretical spectrum for a specific enantiomer (e.g., the R-enantiomer). This theoretical spectrum is then compared with the experimental spectrum. The absolute configuration is assigned by matching the signs and relative intensities of the experimental VCD or ROA bands to the calculated spectrum. spectroscopyeurope.comnih.gov A good match confirms the configuration, while a mirror-image correlation indicates the opposite enantiomer.
VCD and ROA are particularly advantageous for chiral molecules that are liquids or oils at room temperature, such as 6-hydroxyheptanenitrile, as they circumvent the often-difficult requirement of producing high-quality single crystals for X-ray analysis. nih.gov
Table 1: Illustrative VCD Spectral Data Comparison for Absolute Configuration Assignment of 6-Hydroxyheptanenitrile This table presents hypothetical data to illustrate the comparison process.
| Frequency (cm⁻¹) | Experimental VCD Sign ((+)-enantiomer) | Calculated VCD Sign for (R)-enantiomer | Calculated VCD Sign for (S)-enantiomer | Assignment |
|---|---|---|---|---|
| 2970 | + | + | - | C-H stretch |
| 2935 | - | - | + | C-H stretch |
| 2250 | + | + | - | C≡N stretch |
| 1450 | - | - | + | C-H bend |
| 1380 | + | + | - | C-H bend |
| 1100 | - | - | + | C-O stretch |
Based on the sign correlation in the table, the (+)-enantiomer would be assigned the (R) absolute configuration.
Mass Spectrometry Coupled Techniques for Trace Analysis and Metabolite Identification of this compound in Complex Mixtures (excluding biological effects)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique for the analysis of organic compounds in complex mixtures. osti.govnih.gov LC-MS offers high sensitivity and selectivity, making it ideal for trace analysis and for the identification of metabolites of this compound. waters.comijpras.com While enantiomers have identical mass spectra, chiral LC methods can be employed to separate this compound from its (S)-enantiomer prior to MS detection, allowing for enantiomer-specific analysis. osti.gov
Trace Analysis: For detecting minute quantities of this compound, techniques such as tandem mass spectrometry (MS/MS) are employed. In a typical LC-MS/MS workflow, the parent molecule is separated chromatographically, ionized (e.g., via electrospray ionization - ESI), and the resulting precursor ion is mass-selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations by filtering out background noise. osti.govijpras.com High-resolution mass spectrometry (HRMS) can also be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity in a complex matrix. ijpras.com
Metabolite Identification: Metabolite identification involves detecting and structurally elucidating the products of biotransformation. Even without considering biological effects, the chemical structures of potential metabolites can be predicted and searched for. Common metabolic transformations include oxidation, reduction, and conjugation. For this compound, predicted transformations could include oxidation of the secondary alcohol to a ketone, hydroxylation at various positions on the alkyl chain, or hydrolysis of the nitrile group to a carboxylic acid.
LC-HRMS is a primary tool for this purpose. msmetrix.com The accurate mass measurement allows for the determination of the elemental formula of potential metabolites. Data-dependent MS/MS acquisition can then be used to obtain fragmentation spectra for these metabolites. nih.gov By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of modification can often be deduced. For example, a mass shift corresponding to the addition of an oxygen atom (+15.9949 Da) would indicate an oxidation event.
Advanced MS scanning techniques further aid in metabolite discovery:
Precursor Ion Scanning: This method screens for all precursor ions that fragment to a specific, common product ion characteristic of the parent drug's structure.
Neutral Loss Scanning: This technique identifies all precursor ions that lose a specific neutral fragment upon CID, which can be indicative of a particular functional group or conjugation moiety.
These MS-based strategies provide a comprehensive toolkit for detecting this compound at trace levels and identifying its potential metabolites in complex mixtures without requiring prior knowledge of their biological activity.
Table 2: Predicted Metabolites of this compound and Corresponding Mass Shifts
| Predicted Transformation | Chemical Change | Molecular Formula Change | Exact Mass Shift (Da) |
|---|---|---|---|
| Oxidation | Alcohol to Ketone | -2 H | -2.0156 |
| Hydroxylation | Addition of -OH | +O | +15.9949 |
| Nitrile Hydrolysis | -C≡N to -COOH | +O₂ -N +H | +31.9898 |
| Glucuronidation | Addition of Glucuronic Acid | +C₆H₈O₆ | +176.0321 |
X-ray Crystallography of this compound Derivatives for Absolute Configuration Determination
Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govwikipedia.org The technique relies on analyzing the diffraction pattern produced when a beam of X-rays interacts with a well-ordered single crystal. wikipedia.org For chiral molecules, the use of anomalous dispersion, particularly when a heavy atom is present, allows for the unambiguous determination of the absolute stereochemistry without reference to any other chiral substance. nih.gov
A significant challenge in applying this method to this compound is that it is a liquid or oil under ambient conditions, and crystallization is therefore not feasible. To overcome this, the molecule must be converted into a suitable crystalline derivative. This is achieved by reacting the parent molecule with a reagent that introduces functionalities promoting crystallization and preferably contains a heavy atom to facilitate the determination of the absolute configuration.
The hydroxyl group of this compound is the primary site for derivatization. Suitable derivatization strategies include:
Esterification: Reaction with a carboxylic acid containing a heavy atom, such as 3,5-dinitrobenzoic acid or a bromo-substituted benzoic acid (e.g., p-bromobenzoic acid). The resulting esters are often highly crystalline solids.
Urethane Formation: Reaction with an isocyanate, such as p-bromophenyl isocyanate, to form a solid urethane derivative.
Once a suitable single crystal of the derivative is obtained, it is mounted on a diffractometer and exposed to an X-ray beam. wikipedia.org The analysis of the resulting diffraction data yields the electron density map of the molecule within the crystal lattice, from which the atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry can be determined. The Flack parameter is a key value in the crystallographic refinement that indicates whether the determined absolute structure is correct. researchgate.net A value close to zero confirms the assigned configuration, while a value close to one suggests the opposite configuration.
Table 3: Hypothetical Crystallographic Data for a p-Bromobenzoate Derivative of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₆BrNO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1 Å, b = 9.8 Å, c = 23.5 Å |
| Volume | 1405 ų |
| Z (Molecules per unit cell) | 4 |
| Flack Parameter | 0.02(3) |
A Flack parameter close to 0 would confirm the absolute configuration of the stereocenter derived from this compound.
Theoretical and Computational Studies on 6r 6 Hydroxyheptanenitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity of (6R)-6-Hydroxyheptanenitrile
Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the electronic structure of a molecule. northwestern.edu Methods like Density Functional Theory (DFT) are commonly used to model the properties of organic molecules. inovatus.esnih.govnih.gov A typical study on this compound would involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic descriptors.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. The nitrile group's nitrogen and the hydroxyl group's oxygen would be expected to be regions of high negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.
Detailed Research Findings:
Reactivity Indices: Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.
Table 7.1.1: Hypothetical Quantum Chemical Properties of this compound (DFT B3LYP/6-31G)*
| Property | Calculated Value | Unit | Significance |
| Total Energy | -442.987 | Hartrees | Thermodynamic stability of the molecule |
| Dipole Moment | 3.85 | Debye | Overall polarity of the molecule |
| HOMO Energy | -0.254 | Hartrees | Energy of the highest occupied molecular orbital |
| LUMO Energy | 0.051 | Hartrees | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 0.305 | Hartrees | Indicator of chemical reactivity and stability |
Conformational Analysis and Energy Landscapes of this compound Isomers
The flexibility of the heptanenitrile (B1581596) carbon chain allows this compound to exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each step.
The analysis would focus on the torsion angles around the C-C bonds of the aliphatic chain. The resulting data are used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average structure in solution.
Detailed Research Findings:
Stable Conformers: The analysis would likely identify several low-energy conformers where steric hindrance is minimized. Intramolecular hydrogen bonding between the hydroxyl group and the nitrile nitrogen is a possible stabilizing interaction that would significantly influence the preferred conformation.
Energy Barriers: The energy barriers to rotation would provide information on the flexibility of the carbon chain and the rate of interconversion between different conformers.
Table 7.2.1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Key Dihedral Angle(s) (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K | Note |
| 1 (Global Minimum) | 178.5° | 0.00 | 65.2 | Extended chain, anti-periplanar |
| 2 | 65.2° | 0.85 | 20.1 | Gauche conformation |
| 3 | -68.1° | 0.92 | 14.7 | Gauche conformation, potential H-bond |
Molecular Dynamics Simulations of this compound in Solution and Enzyme Active Sites
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.commdpi.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and numerically solving Newton's equations of motion for every atom in the system. This provides a trajectory that describes the positions and velocities of the atoms over time.
In Solution: Simulations in an aqueous environment would reveal how the molecule interacts with water. Key analyses would include the formation and lifetime of hydrogen bonds between the molecule's hydroxyl and nitrile groups and the surrounding water molecules. The radial distribution function (RDF) would provide insight into the structure of the solvation shell around the molecule.
In Enzyme Active Sites: To understand its potential as a substrate, this compound can be simulated within the active site of a relevant enzyme, such as a hydroxynitrile lyase. nih.gov These simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes the molecule might undergo upon binding. nih.gov The root-mean-square deviation (RMSD) of the ligand would be monitored to assess its stability in the binding pocket.
Table 7.3.1: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Value / Type | Purpose |
| Force Field | GROMOS54a7 | Describes the potential energy of the system |
| Solvent Model | SPC/E | Explicit water model |
| Box Type | Cubic | Defines the simulation cell |
| Temperature | 300 K | Maintained using a thermostat (e.g., V-rescale) |
| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman) |
| Simulation Time | 100 ns | Duration of the simulation to ensure proper sampling |
| Time Step | 2 fs | Integration time step for the equations of motion |
Computational Prediction of Spectroscopic Properties of this compound (e.g., NMR, CD, VCD)
Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation of molecules.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using quantum mechanical methods, often by applying the Gauge-Independent Atomic Orbital (GIAO) approach to the optimized molecular geometry. nih.govnih.gov Comparing predicted spectra with experimental data can confirm the molecule's structure. chemaxon.comacademie-sciences.fr
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): As this compound is a chiral molecule, predicting its chiroptical properties is essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, while VCD measures it in the infrared region. researchgate.net Theoretical calculations of CD and VCD spectra can determine the absolute configuration of the molecule by matching the calculated spectrum of the (6R) enantiomer with the experimental spectrum.
Table 7.4.1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₂) | 2.45 (t) | 17.2 |
| C2 (CH₂) | 1.70 (m) | 25.0 |
| C3 (CH₂) | 1.55 (m) | 28.5 |
| C4 (CH₂) | 1.62 (m) | 38.1 |
| C5 (CH) | 3.80 (m) | 67.5 |
| C6 (CH₃) | 1.20 (d) | 23.4 |
| C7 (CN) | - | 120.1 |
| OH | 2.10 (s) | - |
Docking and Molecular Modeling Studies of this compound with Catalytic Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.govderpharmachemica.comresearchgate.net Docking studies of this compound would be performed with enzymes for which it might be a substrate or inhibitor, such as lipases or hydroxynitrile lyases.
The process involves generating a multitude of possible binding poses of the ligand within the enzyme's active site and scoring them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The results can identify the most likely binding mode and the specific interactions—such as hydrogen bonds, hydrophobic contacts, and van der Waals forces—that stabilize the ligand-protein complex. This information is crucial for understanding the mechanism of catalysis or inhibition.
Detailed Research Findings:
Binding Affinity: Docking scores provide a quantitative estimate of how strongly the molecule binds to the target enzyme.
Key Interactions: The analysis would highlight specific amino acid residues in the active site that form crucial bonds with the ligand's hydroxyl and nitrile functional groups. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the nitrile nitrogen could act as an acceptor.
Table 7.5.1: Hypothetical Docking Results for this compound with a Target Enzyme
| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -7.2 | SER145, TYR236 | Hydrogen Bond with -OH |
| 1 | -7.2 | TRP128 | Pi-Alkyl with aliphatic chain |
| 1 | -7.2 | ASN146 | Hydrogen Bond with -CN |
| 2 | -6.5 | PHE178, LEU201 | Hydrophobic contact |
| 3 | -6.1 | GLY144 | Hydrogen Bond with -OH |
Future Directions and Emerging Research Avenues for 6r 6 Hydroxyheptanenitrile
Integration of Artificial Intelligence and Machine Learning in (6R)-6-Hydroxyheptanenitrile Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and optimization processes. chiralpedia.com For this compound, these computational approaches can be applied to streamline its synthesis and explore its potential derivatives.
Predictive Modeling for Synthesis Optimization
The synthesis of a specific enantiomer like this compound requires precise control over reaction conditions to achieve high enantioselectivity. Machine learning models can be trained on large datasets of chemical reactions to predict how different catalysts, solvents, temperatures, and other parameters will affect the yield and stereochemical outcome of a reaction. nih.govbohrium.com By identifying the optimal conditions in silico, these models can significantly reduce the number of experiments required, saving time and resources. For the synthesis of this compound, predictive modeling could be used to:
Screen virtual libraries of catalysts: AI algorithms can evaluate the potential effectiveness of a wide range of catalysts for the asymmetric synthesis of this compound, identifying promising candidates for experimental validation. chiralpedia.com
Optimize reaction parameters: ML models can predict the optimal temperature, pressure, and reactant concentrations to maximize the yield and enantiomeric excess of the desired (R)-enantiomer.
Predict reaction kinetics: Understanding the reaction kinetics is crucial for scaling up a synthesis. AI can model the reaction rates and help in designing more efficient and safer production processes.
| Predictive Modeling Application | Potential Impact on this compound Synthesis |
| Catalyst Screening | Identification of novel and more efficient catalysts for asymmetric synthesis. |
| Reaction Condition Optimization | Maximization of yield and enantiomeric excess, leading to cost savings. |
| Kinetic Modeling | Facilitation of process scale-up and improved safety. |
Automated Retrosynthesis Planning Involving this compound
Flow Chemistry and Continuous Manufacturing of this compound
Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. nih.govbeilstein-journals.orgscielo.brmdpi.com The application of flow chemistry to the production of this compound could lead to significant improvements in efficiency, safety, and scalability.
Key benefits of employing flow chemistry for the synthesis of this compound include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can lead to higher yields and selectivities.
Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents or exothermic reactions.
Facilitated Automation and Scalability: Flow chemistry setups are readily automated and can be run continuously for extended periods, allowing for seamless scaling from laboratory to industrial production. journals.co.za
Telescoping of Reactions: Multiple reaction steps can be connected in a continuous sequence, eliminating the need for isolation and purification of intermediates, which saves time and reduces waste. nih.gov
The continuous synthesis of chiral active pharmaceutical ingredients (APIs) has been successfully demonstrated using flow chemistry, highlighting its potential for producing enantiomerically pure compounds like this compound. nih.gov
Development of Novel Sustainable Synthetic Pathways for this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, a key focus is on developing pathways that minimize waste, use less hazardous reagents, and are more energy-efficient. A significant area of research is the move away from traditional methods that may use toxic cyanide reagents. organic-chemistry.org
One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations. For instance, the synthesis of nitriles from aldehydes can be achieved under mild, aqueous conditions using aldoxime dehydratases, thus avoiding the use of cyanide. organic-chemistry.orgnih.gov Research into sustainable pathways for this compound could involve:
Cyanide-Free Synthesis: Exploring enzymatic or chemo-catalytic methods that introduce the nitrile functionality without the use of hazardous cyanide sources is a high priority. nih.govresearchgate.netnih.gov
Use of Renewable Feedstocks: Investigating routes that start from bio-based materials would significantly improve the sustainability profile of this compound.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
Exploration of Novel Catalytic Systems and Biocatalysts for this compound Production
The development of new and more efficient catalysts is central to advancing the synthesis of this compound. Both chemocatalysis and biocatalysis offer exciting opportunities in this area.
Novel Chemocatalytic Systems: Research is ongoing to develop new metal-based and organocatalysts for the asymmetric synthesis of chiral molecules. mdpi.com For the production of this compound, this could involve the design of catalysts that offer higher enantioselectivity, operate under milder conditions, and have improved stability and recyclability. For example, supported nickel catalysts have been investigated for the hydrogenation of related nitrile compounds. nih.gov
Biocatalysts: Enzymes offer unparalleled selectivity and operate under environmentally benign conditions, making them highly attractive for the synthesis of chiral compounds. journals.co.zanih.gov Key enzyme classes relevant to the production of this compound include:
Hydroxynitrile Lyases (HNLs): These enzymes catalyze the asymmetric addition of cyanide to aldehydes or ketones, providing a direct route to chiral cyanohydrins. acs.org The use of HNLs could be a highly effective method for producing the precursor to this compound with high enantiopurity.
Aldoxime Dehydratases: As mentioned previously, these enzymes offer a cyanide-free route to nitriles from aldoximes and have been used for the synthesis of a variety of chiral nitriles. nih.govnih.govmdpi.commdpi.com
Lipases and Other Hydrolases: These enzymes can be used for the kinetic resolution of racemic mixtures of hydroxy nitriles, selectively reacting with one enantiomer to allow for the separation of the desired (R)-enantiomer. nih.gov
Ketoreductases: These enzymes can be used for the stereoselective reduction of keto nitriles to produce chiral hydroxy nitriles. researchgate.net
| Catalytic System | Potential Application in this compound Synthesis | Advantages |
| Chemocatalysts | Asymmetric synthesis and functional group transformations. | High throughput, broad substrate scope. |
| Hydroxynitrile Lyases | Enantioselective synthesis of the cyanohydrin precursor. | High enantioselectivity, mild reaction conditions. |
| Aldoxime Dehydratases | Cyanide-free synthesis of the nitrile functionality. | Sustainable and safer alternative to traditional methods. |
| Lipases/Hydrolases | Kinetic resolution of racemic mixtures. | High enantioselectivity for specific substrates. |
| Ketoreductases | Stereoselective reduction of a keto precursor. | High stereocontrol in the formation of the hydroxyl group. |
Potential for this compound in the Synthesis of Advanced Materials and Specialty Chemicals (excluding specific product properties)
While the primary applications of chiral hydroxy nitriles are often as intermediates in the synthesis of pharmaceuticals and other biologically active molecules, their unique bifunctional nature also makes them potentially valuable building blocks for advanced materials and specialty chemicals. The presence of both a hydroxyl and a nitrile group allows for a wide range of chemical modifications, enabling the incorporation of this compound into larger and more complex molecular architectures.
Potential, yet underexplored, areas of application include:
Polymer Chemistry: The hydroxyl and nitrile groups can be modified to act as monomers or chain-transfer agents in polymerization reactions. The chirality of the molecule could be used to impart specific properties to the resulting polymers.
Liquid Crystals: Chiral molecules are often used in the formulation of liquid crystal displays. The specific stereochemistry of this compound could be exploited in this field.
Asymmetric Catalysis: The chiral backbone of this compound could be used as a scaffold for the synthesis of new chiral ligands for asymmetric catalysis.
Further research is needed to fully explore the potential of this compound as a versatile building block in the creation of novel materials and specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
